Cas no 921569-45-1 (ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate)

Ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate is a benzofuran-based derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a 7-methoxybenzofuran moiety linked via an amide bond to a 2-carboxylate-substituted benzofuran core, offering versatility for further functionalization. This compound may serve as a key intermediate in the development of bioactive molecules, particularly in the exploration of benzofuran scaffolds for pharmaceutical research. The presence of both methoxy and ester groups enhances its reactivity, facilitating selective modifications. Its well-defined molecular architecture makes it suitable for studies targeting enzyme inhibition or receptor binding, particularly in CNS or anti-inflammatory research. The compound's stability under standard conditions ensures reliable handling in laboratory settings.
ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate structure
921569-45-1 structure
Product name:ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate
CAS No:921569-45-1
MF:C21H17NO6
MW:379.362786054611
CID:6278647
PubChem ID:40888536

ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate
    • 921569-45-1
    • SR-01000911568
    • ethyl 3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-1-benzofuran-2-carboxylate
    • AKOS024633652
    • ethyl 3-(7-methoxybenzofuran-2-carboxamido)benzofuran-2-carboxylate
    • F2265-0137
    • SR-01000911568-1
    • Inchi: 1S/C21H17NO6/c1-3-26-21(24)19-17(13-8-4-5-9-14(13)27-19)22-20(23)16-11-12-7-6-10-15(25-2)18(12)28-16/h4-11H,3H2,1-2H3,(H,22,23)
    • InChI Key: YDDUJAPDHXVTKD-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)=C(C2C=CC=CC1=2)NC(C1=CC2C=CC=C(C=2O1)OC)=O

Computed Properties

  • Exact Mass: 379.10558726g/mol
  • Monoisotopic Mass: 379.10558726g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.9Ų
  • XLogP3: 5

ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2265-0137-20μmol
ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate
921569-45-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2265-0137-25mg
ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate
921569-45-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2265-0137-30mg
ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate
921569-45-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2265-0137-10mg
ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate
921569-45-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2265-0137-3mg
ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate
921569-45-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2265-0137-15mg
ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate
921569-45-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2265-0137-10μmol
ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate
921569-45-1 90%+
10μl
$69.0 2023-05-16
A2B Chem LLC
BA82114-50mg
ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate
921569-45-1
50mg
$504.00 2024-05-20
A2B Chem LLC
BA82114-25mg
ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate
921569-45-1
25mg
$360.00 2024-05-20
A2B Chem LLC
BA82114-100mg
ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate
921569-45-1
100mg
$697.00 2024-05-20

Additional information on ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate

Comprehensive Overview of Ethyl 3-(7-Methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate (CAS No. 921569-45-1)

The compound ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate (CAS No. 921569-45-1) is a synthetic organic molecule with a unique structural framework combining benzofuran moieties. This compound has garnered attention in pharmaceutical and material science research due to its potential applications in drug discovery and functional materials. Its molecular structure features a 7-methoxybenzofuran core linked to a benzofuran-2-carboxylate ester, making it a versatile intermediate for further chemical modifications.

In recent years, researchers have explored the biological activity of benzofuran derivatives, particularly their role as enzyme inhibitors or receptor modulators. The presence of the methoxy group and amide linkage in this compound suggests potential interactions with biological targets, which aligns with current trends in small-molecule therapeutics. Studies on similar structures indicate possible applications in neurodegenerative disease research or anti-inflammatory agents, though specific data for this compound remain under investigation.

From a synthetic chemistry perspective, CAS 921569-45-1 exemplifies the growing interest in heterocyclic building blocks. Its two benzofuran rings connected via an amide bond offer opportunities for structure-activity relationship (SAR) studies. This aligns with frequent search queries like "benzofuran synthesis applications" or "amide-containing drug candidates" – topics dominating academic and industrial discussions. The compound’s ester group further enhances its utility as a precursor for prodrug development or bioconjugation strategies.

The physicochemical properties of ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate contribute to its handling in laboratory settings. Its moderate polarity (due to the methoxy and ester groups) suggests solubility in common organic solvents, a feature often queried as "solubility of benzofuran derivatives" in research forums. Analytical techniques like HPLC, NMR, and mass spectrometry are typically employed for characterization, reflecting the compound’s compatibility with standard quality control protocols.

In material science, the π-conjugated system of this bis-benzofuran structure has implications for organic electronics. Searches for "benzofuran-based semiconductors" or "fluorescent probes" correlate with the compound’s potential in optoelectronic devices. The 7-methoxy substitution could influence electron-donating properties, a hot topic in organic photovoltaic research.

Regulatory and safety profiles of CAS 921569-45-1 follow standard laboratory chemical guidelines. While not classified as hazardous under major chemical inventories, proper personal protective equipment (PPE) is recommended during handling – a common concern reflected in searches like "safe handling of synthetic intermediates". The compound’s stability under various conditions (pH, temperature) remains an area of active study, particularly for researchers investigating storage conditions for sensitive reagents.

Commercial availability of this specialty chemical has increased, with suppliers listing it under categories like "pharmaceutical intermediates" or "research chemicals". Pricing trends often correlate with its application in high-value drug discovery projects, another frequently searched topic. The synthesis typically involves Pd-catalyzed coupling or amide bond formation techniques – methods widely discussed in organic chemistry forums.

Future research directions for ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate may explore its crystallographic properties (addressing queries like "X-ray structures of benzofuran analogs") or metabolic stability in biological systems. The compound’s structural features position it as a candidate for medicinal chemistry optimization programs, particularly in diseases where furan-containing compounds show therapeutic potential.

Environmental fate studies of such benzofuran-based compounds represent another emerging interest area, responding to search trends about "biodegradability of synthetic heterocycles". While specific ecotoxicological data for this compound may be limited, the scientific community increasingly examines green chemistry approaches for similar structures.

In conclusion, CAS 921569-45-1 exemplifies the intersection of medicinal chemistry and materials science through its unique architecture. Its research applications address multiple contemporary scientific inquiries, from drug design principles to advanced material properties, making it a compound of sustained interest across disciplines.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue